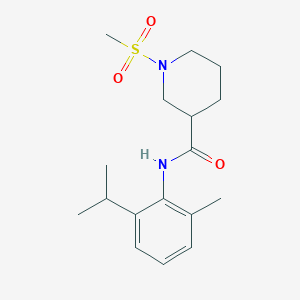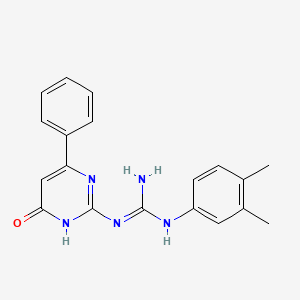![molecular formula C18H22N4O2 B6061135 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide](/img/structure/B6061135.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide, also known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is widely used in scientific research as a tool to study the function of glutamate receptors in the central nervous system.
作用機序
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide acts as a competitive antagonist of AMPA and kainate glutamate receptors by binding to the ligand-binding domain of the receptor. By blocking the binding of glutamate to the receptor, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide prevents the influx of cations into the postsynaptic neuron, which is necessary for the generation of an action potential. This results in the inhibition of fast synaptic transmission mediated by AMPA and kainate receptors.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects in the central nervous system. By blocking AMPA and kainate receptors, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can inhibit the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can also induce seizures and epileptiform activity by blocking the inhibitory effects of GABAergic interneurons. Moreover, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide is a widely used pharmacological tool in neuroscience research due to its high potency and selectivity for AMPA and kainate receptors. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can be used to investigate the role of glutamate receptors in various physiological and pathological processes, and to screen for potential therapeutic agents for neurodegenerative diseases. However, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has some limitations in lab experiments. For example, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide cannot distinguish between different subtypes of AMPA and kainate receptors, which may have different functions and pharmacological properties. Moreover, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has a short half-life and may be rapidly metabolized in vivo, which may limit its use in animal models.
将来の方向性
There are several future directions for research on N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide and glutamate receptors. One direction is to develop more selective and potent antagonists for specific subtypes of AMPA and kainate receptors, which may have therapeutic potential for various neurological and psychiatric disorders. Another direction is to investigate the role of glutamate receptors in the pathogenesis of neurodegenerative diseases, and to develop novel therapeutic strategies targeting glutamate receptors. Moreover, the development of new imaging techniques and biomarkers may facilitate the diagnosis and treatment of glutamate-related disorders in the future.
合成法
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can be synthesized by the condensation of 2,3-dichloroquinoxaline with N-boc-pyrrolidine-3-carboxylic acid followed by deprotection of the Boc group with TFA. The resulting compound is then treated with 2,2-dimethylpropylamine to yield N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide.
科学的研究の応用
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide is widely used as a pharmacological tool to study the function of glutamate receptors in the central nervous system. Glutamate is the major excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide is a competitive antagonist of AMPA and kainate glutamate receptors, which are responsible for fast synaptic transmission. By blocking these receptors, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can be used to investigate the role of glutamate receptors in various physiological and pathological processes, such as synaptic plasticity, epilepsy, and neurodegenerative diseases.
特性
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)11-22-10-13(9-16(22)23)21-17(24)12-4-5-14-15(8-12)20-7-6-19-14/h4-8,13H,9-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFYIPGJGPQHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B6061052.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6061067.png)
![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061087.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B6061088.png)
![1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B6061097.png)
![ethyl 4-[(1-isopropyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6061102.png)
![8-fluoro-2-[4-oxo-4-(4-phenyl-1-piperazinyl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6061109.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-furyl(phenyl)methyl]propanamide](/img/structure/B6061121.png)
![2-[4-(2,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6061126.png)
![N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B6061129.png)
